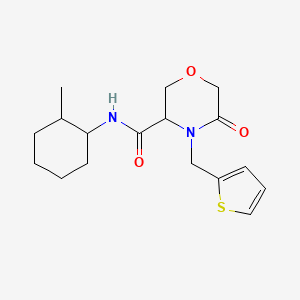

N-(2-methylcyclohexyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-methylcyclohexyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide, also known as MORPH, is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications. MORPH is a morpholine derivative that has been shown to exhibit potent antitumor activity in various cancer cell lines.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research on compounds structurally similar to N-(2-methylcyclohexyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide has shown potential antimicrobial properties. A study on quinazolinone and thiazolidinone derivatives indicated that these compounds exhibit in vitro antibacterial and antifungal activities against various microorganisms, including Escherichia coli and Candida albicans (Desai, Dodiya, & Shihora, 2011). This suggests the broad-spectrum antimicrobial potential of compounds with similar structural features.

Antitumor Activity

Compounds with a morpholine moiety, such as 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, have demonstrated inhibitory effects on cancer cell proliferation. The crystal structure and antitumor activity of such a compound were characterized, showing effective inhibition against specific cancer cell lines (Hao et al., 2017). This highlights the potential therapeutic applications of morpholine derivatives in cancer treatment.

Synthetic Chemistry Contributions

Synthesis and transformations of new heterocyclic compounds expand the toolkit available for drug development and other applications. For instance, the development of novel heterocyclic compounds with potential biological screening revealed the synthesis route and the antimicrobial evaluation of these compounds, contributing to the ongoing search for new therapeutic agents (Shah, Patel, & Vyas, 2019). Such research underscores the importance of novel synthetic routes in discovering compounds with significant biological activities.

Mecanismo De Acción

Target of Action

The primary target of this compound is the Mas-related G-protein coupled receptor X2 (MRGPRX2) . This receptor is largely expressed in mast cells, which are innate immune cells that primarily reside at sites exposed to the external environment .

Mode of Action

The compound acts as a modulator of MRGPRX2 . Upon activation, mast cells release pre-formed mediators from granules and newly synthesized mediators that elicit allergic and inflammatory responses . By modulating MRGPRX2, pseudo-allergic reactions, itch, pain, inflammatory or autoimmune disorders can be eased .

Biochemical Pathways

It is known that mrgprx2 and its ortholog receptors mediate disorders including pseudo-allergic drug reactions, chronic itch (eg, pruritus), inflammation disorders, pain disorders, a cancer associated condition, skin disorders, wound healing, cardiovascular disease, and lung inflammation/COPD .

Result of Action

The molecular and cellular effects of this compound’s action are largely related to its modulation of MRGPRX2. This can result in the easing of pseudo-allergic reactions, itch, pain, and inflammatory or autoimmune disorders .

Propiedades

IUPAC Name |

N-(2-methylcyclohexyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3S/c1-12-5-2-3-7-14(12)18-17(21)15-10-22-11-16(20)19(15)9-13-6-4-8-23-13/h4,6,8,12,14-15H,2-3,5,7,9-11H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHROYOFTHSBXBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NC(=O)C2COCC(=O)N2CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(4-morpholin-4-ylphenyl)methanone](/img/structure/B2816006.png)

![(2E)-[(4-chlorophenyl)hydrazono][(4-ethylphenyl)sulfonyl]acetonitrile](/img/structure/B2816008.png)

![2-{[4-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol](/img/structure/B2816009.png)

![4-ethyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2816011.png)

![5-{[(6-chloropyridazin-3-yl)methyl]sulfanyl}-N,N-dimethyl-1,3,4-thiadiazol-2-amine](/img/structure/B2816013.png)

![2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B2816017.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2816018.png)

![5-((4-Benzylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2816022.png)

![2-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide](/img/structure/B2816023.png)

![Methyl 2-[2-[2-(azepan-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2816024.png)